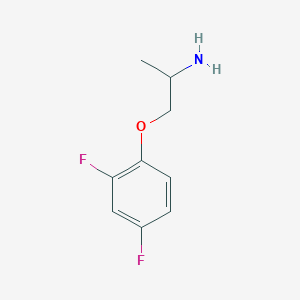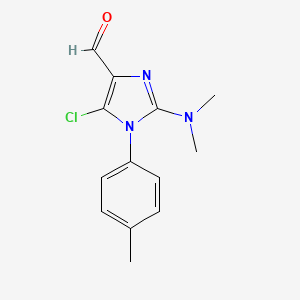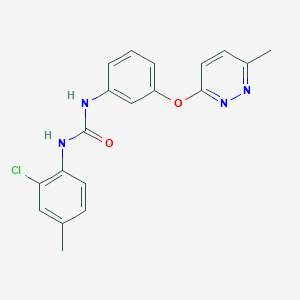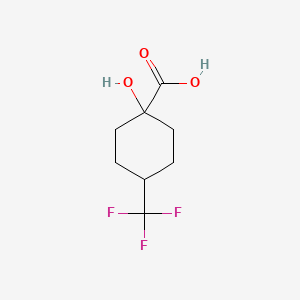
1-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid” is a chemical compound with the molecular formula C8H11F3O3 . It is also known as “4-(Trifluoromethyl)cyclohexanecarboxylic acid” and has a molecular weight of 196.17 .
Molecular Structure Analysis
The molecular structure of “1-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid” consists of a cyclohexane ring with a carboxylic acid (-COOH) and a trifluoromethyl (-CF3) group attached to it . The exact position of these groups can vary, leading to different isomers of the compound .Physical And Chemical Properties Analysis
This compound has a molecular weight of 196.17 and a linear formula of C8H11F3O2 .Applications De Recherche Scientifique
Pharmaceutical Research
In pharmaceuticals, this compound is explored for its potential as a building block in drug design. Its trifluoromethyl group is of particular interest due to its ability to enhance the metabolic stability and bioavailability of therapeutic agents . Researchers are investigating its incorporation into novel compounds with potential activity against various diseases.
Agrochemical Development
The trifluoromethyl group is also significant in agrochemicals, where it can contribute to the development of new pesticides and herbicides. Its presence in molecules is associated with increased resistance to degradation by sunlight and microbes, leading to more effective and longer-lasting agricultural chemicals .
Material Science
In material science, 1-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid is used to modify the surface properties of materials. Its application includes the creation of hydrophobic coatings and the enhancement of polymer stability under various environmental conditions .
Chemical Synthesis
This compound serves as an intermediate in synthetic organic chemistry. Its unique structure allows for the introduction of fluorinated motifs into complex molecules, which is a key step in the synthesis of many modern pharmaceuticals and specialty chemicals .
Chromatography
In chromatography, particularly in the phase development for liquid chromatography, the compound’s fluorinated structure can be utilized to alter the polarity and phase selectivity. This can improve the separation of complex mixtures in analytical and preparative chromatography applications .
Analytical Chemistry
Analytical chemists use 1-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid as a standard or reference compound when developing new analytical methods. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical techniques .
Propriétés
IUPAC Name |
1-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O3/c9-8(10,11)5-1-3-7(14,4-2-5)6(12)13/h5,14H,1-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXZMNUYOZBCHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)(F)F)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1341606-13-0 |
Source


|
| Record name | 1-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

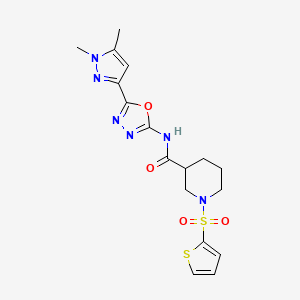

![1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(pyridin-2-yl)ethyl)piperidine-3-carboxamide](/img/structure/B2863743.png)
![Methyl 3-[(2-bromophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2863745.png)
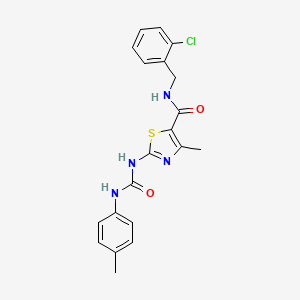
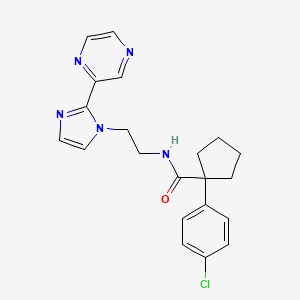

![2,2-diphenyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2863750.png)

methanone](/img/structure/B2863755.png)

